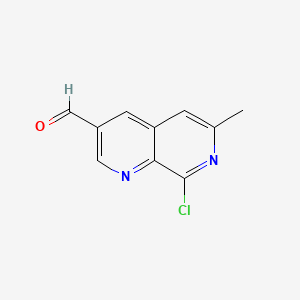
8-Chloro-6-methyl-1,7-naphthyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often require elevated temperatures and the use of specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials science.
Uniqueness
8-chloro-6-methyl-1,7-Naphthyridine-3-carboxaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C10H7ClN2O |
|---|---|
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
8-chloro-6-methyl-1,7-naphthyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O/c1-6-2-8-3-7(5-14)4-12-9(8)10(11)13-6/h2-5H,1H3 |
Clé InChI |
WHMJEMQBYQUIBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=CN=C2C(=N1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
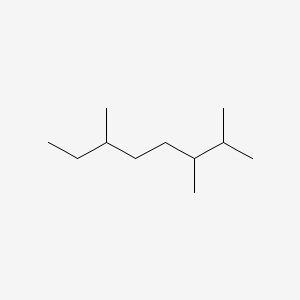

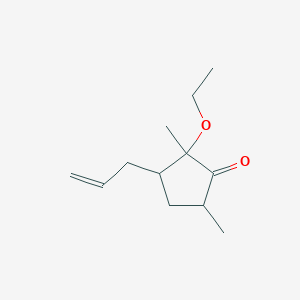

![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
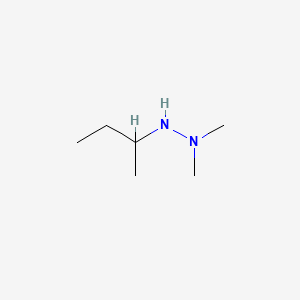
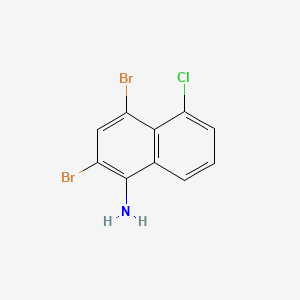
![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)

![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)
